molecular formula C12H14O2 B8657831 3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

Cat. No. B8657831
M. Wt: 190.24 g/mol
InChI Key: QLZBCMCCGULZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,3,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3,3,7-trimethyl-2H-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-8-4-9(6-13)5-10-11(8)14-7-12(10,2)3/h4-6H,7H2,1-3H3

InChI Key

QLZBCMCCGULZRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCC2(C)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a nitrogen flushed 50 mL round bottom flask were added 5-bromo-3,3,7-trimethyl-2,3-dihydro-1-benzofuran (0.11 g, 0.46 mmol) and THF (3 mL). A solution of n-BuLi (0.20 mL, 2.5 M solution in hexanes) was added via a syringe at −78° C. The reaction mixture was stirred at −78° C. for 10 minutes, then DMF (0.053 mL, 0.68 mmol) was added. The reaction mixture was allowed to warm to room temperature. EtOAc (20 mL) and wet silica gel (5 g silica gel/0.5 mL of water) were added. The resulting mixture was stirred at room temperature for 10 minutes and then filtered. The resulting solid was rinsed with EtOAc. The filtrate was concentrated. The residue was purified on a silica gel column eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes to give the title intermediate (40 mg) as colorless solid.
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.053 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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